molecular formula C7H6ClFO2S B15326869 5-Chloro-2-methylbenzenesulfonyl fluoride CAS No. 25300-26-9

5-Chloro-2-methylbenzenesulfonyl fluoride

Cat. No.: B15326869
CAS No.: 25300-26-9
M. Wt: 208.64 g/mol
InChI Key: DTZFQAVQMFAOPO-UHFFFAOYSA-N
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Description

5-Chloro-2-methylbenzenesulfonyl chloride (CAS: 34981-38-9) is an organosulfur compound with the molecular formula C₇H₆Cl₂O₂S and a molecular weight of 225.09 g/mol . It belongs to the class of benzenesulfonyl chlorides, characterized by a sulfonyl chloride (-SO₂Cl) group attached to a substituted benzene ring. The compound features a chlorine atom at the 5-position and a methyl group at the 2-position of the aromatic ring.

Sulfonyl chlorides are widely used as intermediates in organic synthesis, particularly for introducing sulfonamide groups in pharmaceuticals, agrochemicals, and dyes. The methyl and chloro substituents in this compound influence its electronic and steric properties, affecting reactivity and stability .

Properties

CAS No.

25300-26-9

Molecular Formula

C7H6ClFO2S

Molecular Weight

208.64 g/mol

IUPAC Name

5-chloro-2-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H6ClFO2S/c1-5-2-3-6(8)4-7(5)12(9,10)11/h2-4H,1H3

InChI Key

DTZFQAVQMFAOPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)F

Origin of Product

United States

Scientific Research Applications

5-Chloro-2-methylbenzenesulfonyl fluoride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and other sulfur-containing compounds.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

  • Medicine: It is employed in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

  • Industry: It finds applications in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Chloro-2-methylbenzenesulfonyl fluoride exerts its effects involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and alcohols. This reactivity is utilized in various synthetic and biological applications.

Molecular Targets and Pathways:

  • Enzyme Inhibition: The compound can inhibit certain enzymes by reacting with nucleophilic amino acid residues.

  • Protein Modification: It can modify proteins by reacting with nucleophilic side chains, altering their function and activity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 5-chloro-2-methylbenzenesulfonyl chloride with five structurally related sulfonyl derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Properties/Applications
5-Chloro-2-methylbenzenesulfonyl chloride C₇H₆Cl₂O₂S 225.09 -Cl (5), -CH₃ (2) 34981-38-9 Reactive intermediate; sulfonylation agent
5-Chloro-2-methoxybenzenesulfonyl chloride C₇H₆Cl₂O₃S 241.10 -Cl (5), -OCH₃ (2) 22952-32-5 Enhanced solubility due to methoxy group
5-Chloro-2-methylbenzenesulfonamide C₇H₈ClNO₂S 205.66 -Cl (5), -CH₃ (2), -SO₂NH₂ 51896-26-5 Stable sulfonamide; pharmaceutical intermediate
5-Chloro-2-methoxy-4-methylbenzenesulfonyl chloride C₈H₈Cl₂O₃S 267.17 -Cl (5), -OCH₃ (2), -CH₃ (4) 889939-48-4 Steric hindrance from 4-methyl; specialized synthesis
2-Chloro-5-formylbenzenesulfonyl chloride C₇H₄Cl₂O₃S 239.14 -Cl (2), -CHO (5) 2097811-86-2 Formyl group enables nucleophilic reactions
5-(Chlorosulphonyl)-2-fluorobenzoic acid C₇H₄ClFO₄S 254.62 -F (2), -COOH (5), -SO₂Cl N/A Carboxylic acid functionality; versatile derivatization

Reactivity and Stability

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The methyl group (-CH₃) in 5-chloro-2-methylbenzenesulfonyl chloride is weakly electron-donating, slightly deactivating the aromatic ring compared to the stronger electron-withdrawing effect of the methoxy group (-OCH₃) in 5-chloro-2-methoxybenzenesulfonyl chloride. This difference impacts electrophilic substitution rates and hydrolysis stability .
    • The formyl group (-CHO) in 2-chloro-5-formylbenzenesulfonyl chloride increases electrophilicity, making it more reactive toward nucleophiles like amines or alcohols .
  • Hydrolysis Sensitivity :

    • Sulfonyl chlorides (e.g., 34981-38-9) are prone to hydrolysis, forming sulfonic acids. In contrast, sulfonamides (e.g., 51896-26-5) are hydrolytically stable, enabling their use in drug design .

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